![molecular formula C15H14N6O B2414943 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide CAS No. 1448056-78-7](/img/structure/B2414943.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and its development is currently ongoing.
Mechanism of Action
TAK-659 exerts its inhibitory activity by binding to the active site of kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation and survival, as well as the modulation of immune cell activity. TAK-659 has been shown to be highly selective for its target kinases, with minimal off-target effects.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and modulation of immune cell activity. TAK-659 has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including high potency and selectivity, as well as favorable pharmacokinetic properties. However, TAK-659 has some limitations, including potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the development of TAK-659, including the evaluation of its efficacy and safety in clinical trials for various cancers and autoimmune diseases. Further studies are also needed to optimize the dosing regimen and to identify potential biomarkers for patient selection and monitoring. Additionally, the combination of TAK-659 with other targeted therapies or immunotherapies may enhance its efficacy and broaden its therapeutic potential.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent activity against cancer and autoimmune diseases in preclinical studies. Its development is ongoing, and further studies are needed to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)acetamide with o-toluidine in the presence of a base, followed by purification and isolation of the product. The final product is obtained in high yield and purity, making it suitable for further studies.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent inhibitory activity against various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells. TAK-659 has also been shown to modulate the activity of immune cells, leading to enhanced anti-tumor and anti-inflammatory responses.
properties
IUPAC Name |
2-(2-methylphenyl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11-4-2-3-5-12(11)6-15(22)20-13-7-14(18-9-17-13)21-10-16-8-19-21/h2-5,7-10H,6H2,1H3,(H,17,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWJMPJOQHJAFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.